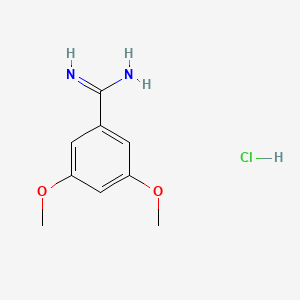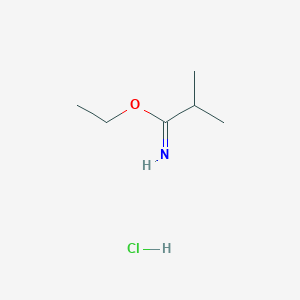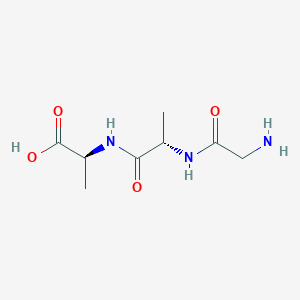
3,5-Dimethoxy-benzamidine hydrochloride
説明
- 3,5-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>·HCl .
- It is also known as 3,5-DIMETHOXY-BENZAMIDINE HCL or 3,5-Dimethoxybenzimidamide hydrochloride .
- This compound is used in laboratory research and has various applications.
Synthesis Analysis
- 3,5-Dimethoxy-benzamidine hydrochloride can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
- The obtained products are purified and analyzed using techniques such as IR , 1H NMR , 13C NMR spectroscopy , and elemental methods.
Molecular Structure Analysis
- The molecular structure of 3,5-Dimethoxy-benzamidine hydrochloride consists of a benzamidine moiety with two methoxy groups (CH<sub>3</sub>O-) attached at positions 3 and 5 on the benzene ring.
- The hydrochloride salt provides stability and solubility.
Chemical Reactions Analysis
- 3,5-Dimethoxy-benzamidine hydrochloride can undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization.
Physical And Chemical Properties Analysis
- Physical properties include color (reddish-brown solid), malleability, and solubility.
- Chemical properties include its ability to react to form new substances (e.g., metal chelate activity).
- Density : Approximately 1.22 g/cm³ .
科学的研究の応用
1. Synthesis of Heterocyclic Compounds
- Application Summary: Benzamidine hydrochloride is used in the synthesis of various heterocyclic compounds, including triazines and tetrazines . These compounds are building blocks for biologically important organic molecules .
- Methods of Application: The synthesis involves various routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
2. Synthesis of 1,2,4-Triazoles
- Application Summary: An eco-friendly and simple procedure was proposed for the synthesis of 3,5-disubstituted 1,2,4-triazoles by optimized reaction of benzamidine hydrochloride and various aryl hydrazides .
- Methods of Application: Water and potassium carbonate were applied as green and available solvent and base, respectively .
- Results or Outcomes: The method provided a simple and environmentally friendly way to synthesize 1,2,4-triazoles .
3. Synthesis of Pyrimidines
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described .
- Results or Outcomes: They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
4. Synthesis of Pyrazolo[4,3-d]pyrimidines
- Application Summary: Pyrazolo[4,3-d]pyrimidines are a class of compounds that have shown a range of pharmacological effects including anti-inflammatory . Benzamidine hydrochloride is used in the synthesis of these compounds .
- Methods of Application: The synthesis involves various routes and the specific method can vary depending on the desired pyrazolo[4,3-d]pyrimidine derivative .
- Results or Outcomes: The synthesized compounds have been found to exhibit potent anti-inflammatory effects .
4. Synthesis of Pyrazolo[4,3-d]pyrimidines
- Application Summary: Pyrazolo[4,3-d]pyrimidines are a class of compounds that have shown a range of pharmacological effects including anti-inflammatory . Benzamidine hydrochloride is used in the synthesis of these compounds .
- Methods of Application: The synthesis involves various routes and the specific method can vary depending on the desired pyrazolo[4,3-d]pyrimidine derivative .
- Results or Outcomes: The synthesized compounds have been found to exhibit potent anti-inflammatory effects .
5. Green Aqueous Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
- Application Summary: An eco-friendly and simple procedure was proposed for the synthesis of 3,5-disubstituted 1,2,4-triazoles by optimized reaction of benzamidine hydrochloride and various aryl hydrazides .
- Methods of Application: Water and potassium carbonate were applied as green and available solvent and base, respectively .
- Results or Outcomes: The method provided a simple and environmentally friendly way to synthesize 1,2,4-triazoles .
Safety And Hazards
- Hazard Classification : Skin and eye irritation, respiratory irritation.
- Precautions : Avoid skin and eye contact, use protective gear, and handle in a well-ventilated area.
- Toxicity : No specific information available.
将来の方向性
- Research Opportunities : Investigate its potential applications in various fields.
- Bioorthogonal Applications : Explore its use in chemical biology investigations.
特性
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNBCYWSLQCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486480 | |
| Record name | 3,5-Dimethoxy-benzamidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-benzamidine hydrochloride | |
CAS RN |
61416-81-7 | |
| Record name | 3,5-Dimethoxy-benzamidine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)





![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)






